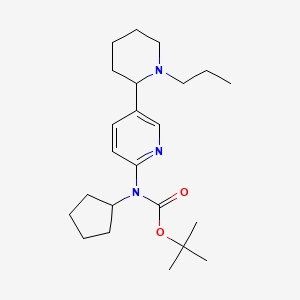![molecular formula C16H20I2N6O4S-2 B11824229 2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
2-[(3-Iodophenyl)methyl]guanidine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)methyl]guanidine typically involves the reaction of 3-iodobenzylamine with cyanamide under acidic conditions to form the guanidine derivative . This reaction is usually carried out in a one-pot synthesis approach, which provides straightforward and efficient access to the desired guanidine compound .
Industrial Production Methods
Industrial production methods for 2-[(3-Iodophenyl)methyl]guanidine involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated guanidine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various iodinated and deiodinated guanidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-[(3-Iodophenyl)methyl]guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Iodophenyl)methyl]guanidine involves its specific affinity for tissues of the sympathetic nervous system. The compound is taken up by adrenergic neurons and related tumors, where it inhibits ADP-ribosyltransferase and blocks neuronal activity . This mechanism makes it effective as a diagnostic and therapeutic agent in certain cancers .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A strong organic base used in various biochemical processes.
Iobenguane: A radiopharmaceutical agent used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma.
Uniqueness
2-[(3-Iodophenyl)methyl]guanidine is unique due to its specific affinity for adrenergic neurons and related tumors, making it highly effective in diagnostic imaging and treatment of certain cancers . Its radiolabeled forms provide high selectivity and sensitivity in detecting and treating tumors .
Properties
Molecular Formula |
C16H20I2N6O4S-2 |
|---|---|
Molecular Weight |
646.2 g/mol |
IUPAC Name |
2-[(3-iodophenyl)methyl]guanidine;sulfate |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/p-2 |
InChI Key |
XNACDNPGABUBFR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)


![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)

![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)


![1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)

![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)
